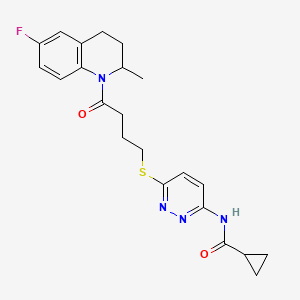

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H33ClN4O4 and its molecular weight is 525.05. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, due to its complex structure, has implications in various chemical transformations and synthetic procedures:

Transformation in Herbicides : A study highlighted the transformation of herbicides in soil, where herbicides contributed to the formation of an unexpected residue, demonstrating the chemical reactivity of similar compounds in agricultural applications (Bartha, 1969).

Synthesis of 2-Oxazolines and 2-Benoxazoles : The compound has relevance in the synthesis of 2-Oxazolines and 2-Benoxazoles, indicating its potential in pharmaceutical and agrochemical industries (Xu, Li, & Chen, 2011).

Cyclisation of Acetamidines : The compound is involved in the cyclisation of acetamidines, leading to the formation of various cyclic compounds, which are important in drug discovery and development (Partridge & Smith, 1973).

Formation of Acylamines : Research indicates the transformation of primary carboxamides into acylamines, which can be utilized in the synthesis of various biologically active compounds (Acott, Beckwith, & Hassanali, 1968).

Synthesis of Novel Antimalarials : The structural complexity of the compound offers potential in the synthesis of antimalarial drugs, showcasing its importance in medicinal chemistry (Lutz & Sanders, 1976).

Autophagy and Apoptosis in Cancer Cells : Some derivatives have been shown to induce autophagy and apoptosis-mediated cell death in human lung adenocarcinoma cells, highlighting its potential in cancer therapy (Rim et al., 2014).

Cyclization in Polyphosphoric Acid : Amidines synthesized from the compound can undergo cyclization in polyphosphoric acid, yielding dihydroquinazolines, which have applications in various chemical industries (Gataullin et al., 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate, followed by reduction and acylation.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate", "sodium borohydride", "acetic anhydride", "pentanoic acid", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate in the presence of triethylamine and dichloromethane to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 2: Reduction of the nitro group in N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using sodium borohydride in methanol to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 3: Acylation of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using acetic anhydride and pentanoic acid in the presence of triethylamine and dichloromethane to form the final product, N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |

CAS RN |

865655-75-0 |

Product Name |

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |

Molecular Formula |

C28H33ClN4O4 |

Molecular Weight |

525.05 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35) |

InChI Key |

JHPCVMQVSQLUIT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)

![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646361.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2646363.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646374.png)